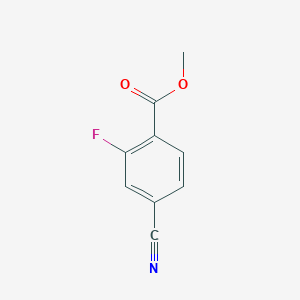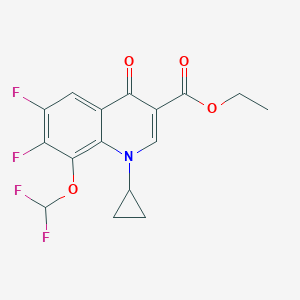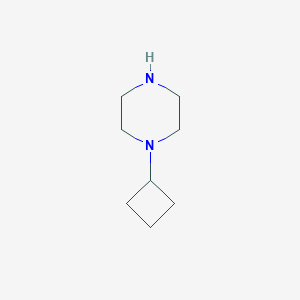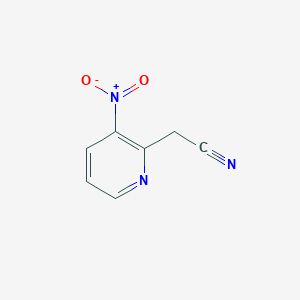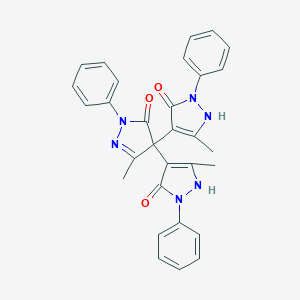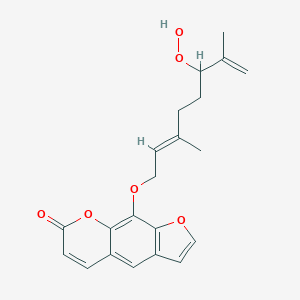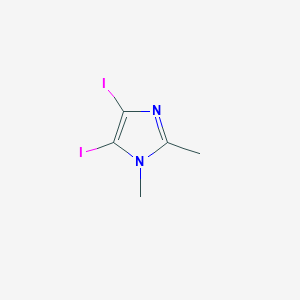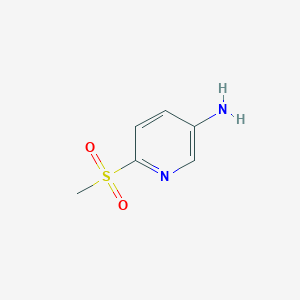
6-(甲磺酰基)吡啶-3-胺
描述
6-(Methylsulfonyl)pyridin-3-amine is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 g/mol .
Molecular Structure Analysis
The molecular structure of 6-(Methylsulfonyl)pyridin-3-amine consists of a pyridine ring with a methylsulfonyl group attached . The InChI code is 1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 .Physical And Chemical Properties Analysis
6-(Methylsulfonyl)pyridin-3-amine has a molecular weight of 172.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 172.03064868 g/mol .科学研究应用
Proteomics Research
6-(Methylsulfonyl)pyridin-3-amine: is utilized in proteomics research as a biochemical tool . Its molecular structure allows for interactions with proteins, which can be pivotal in understanding protein functions, interactions, and signaling pathways. This compound can be used to modify proteins or to study protein dynamics within cells.
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , a group of heterocyclic compounds . These compounds have two possible tautomeric forms and are significant due to their structural similarity to purine bases like adenine and guanine, which are fundamental components of DNA and RNA.
Development of COX-2 Inhibitors
In medicinal chemistry, 6-(Methylsulfonyl)pyridin-3-amine is a key intermediate in designing selective COX-2 inhibitors . These inhibitors are important in creating anti-inflammatory drugs that target the COX-2 enzyme without affecting COX-1, reducing the risk of gastrointestinal side effects.
Palladium-Catalyzed Cross-Coupling Reactions
The compound is involved in palladium-catalyzed Suzuki cross-coupling reactions . This application is crucial in organic chemistry for creating novel pyridine derivatives, which have a wide range of uses, including in pharmaceuticals and materials science.
安全和危害
6-(Methylsulfonyl)pyridin-3-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
属性
IUPAC Name |
6-methylsulfonylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQVUJPCFHWOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601897 | |
| Record name | 6-(Methanesulfonyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfonyl)pyridin-3-amine | |
CAS RN |
187143-22-2 | |
| Record name | 6-(Methanesulfonyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)
